Cinnamyl butyrate chemical properties and structure
Cinnamyl butyrate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl butyrate (B1204436), a naturally occurring ester, is a significant compound in the flavor and fragrance industries, valued for its complex fruity and balsamic aroma. This document provides a detailed technical overview of its chemical properties, structural information, and relevant experimental protocols. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may encounter or utilize this molecule in their work. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Identification
Cinnamyl butyrate, systematically named [(E)-3-phenylprop-2-enyl] butanoate, is the ester formed from cinnamyl alcohol and butyric acid. The presence of a benzene (B151609) ring, a double bond in the propenyl chain, and the ester functional group are key structural features that dictate its chemical reactivity and physical properties.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | [(E)-3-phenylprop-2-enyl] butanoate[1] |
| Synonyms | Cinnamyl butanoate, 3-Phenyl-2-propen-1-yl butanoate, Butanoic acid, 3-phenyl-2-propenyl ester[1] |
| CAS Number | 103-61-7[1] |
| Molecular Formula | C₁₃H₁₆O₂[1] |
| InChI | InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+[1] |
| InChIKey | YZYPQKZWNXANRB-UXBLZVDNSA-N[1] |
| Canonical SMILES | CCCC(=O)OCC=CC1=CC=CC=C1[1] |
Physicochemical Properties
The physical and chemical properties of cinnamyl butyrate are summarized below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 204.26 g/mol | [1] |
| Appearance | Colourless to yellowish liquid | [1] |
| Odor | Fruity, slightly floral, balsamic | [1][2] |
| Boiling Point | 300 °C (at 760 mmHg) | [2][3] |
| Flash Point | 113 °C (closed cup) | [2] |
| Density | 1.010 - 1.020 g/mL at 25 °C | [1][2] |
| Refractive Index | 1.525 - 1.530 at 20 °C | [1][2] |
| Solubility | Insoluble in water; miscible in ethanol | [1][3] |
| logP (o/w) | 3.660 (estimated) | [3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. The following table summarizes key spectral data for cinnamyl butyrate.
Table 3: Spectroscopic Data
| Technique | Key Data Points | Source |
| ¹H NMR | Methyl protons (triplet): 0.88 ppm; Methylene protons (multiplet): 1.60 ppm; Methylene protons (triplet): 2.23 ppm. | [4] |
| Mass Spectrometry (GC-MS) | Top 5 Peaks (m/z): 71, 43, 115, 117, 116. | [1] |
| Infrared (FTIR) | Unique absorbance bands at 1100 cm⁻¹ and 1254 cm⁻¹. | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. The following sections outline protocols for the synthesis and characterization of cinnamyl butyrate.
Enzymatic Synthesis of Cinnamyl Butyrate
This protocol describes the synthesis of cinnamyl butyrate via enzymatic esterification, a method favored for its mild reaction conditions and high selectivity.[5]
Objective: To synthesize cinnamyl butyrate from cinnamyl alcohol and butyric acid using an immobilized lipase (B570770).
Materials:
-
Butyric acid
-
Cinnamyl alcohol
-
Immobilized lipase B from Candida antarctica (Novozym 435)
-
Organic solvent (e.g., n-hexane)
-
Reaction vessel with temperature control and agitation
Procedure:
-
Reactant Preparation: Prepare a solution with a molar ratio of 1:2 of butyric acid to cinnamyl alcohol in an appropriate volume of n-hexane.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading should be 2% with respect to the total weight of the substrates.
-
Reaction Conditions: Maintain the reaction temperature at 50 °C with constant agitation at 250 rpm.
-
Monitoring: Monitor the progress of the reaction over 12 hours. A 90% conversion of butyric acid can be expected under these conditions.[5]
-
Product Isolation: After the reaction, separate the immobilized enzyme from the mixture by filtration. The solvent can be removed under reduced pressure to yield the crude product.
-
Purification: Purify the crude cinnamyl butyrate using techniques such as column chromatography to achieve high purity.
Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol provides a general method for acquiring an FTIR spectrum of a liquid sample like cinnamyl butyrate using an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain the infrared spectrum of cinnamyl butyrate to identify its functional groups.
Materials:
-
Cinnamyl butyrate sample
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Perform a background measurement with 48 scans at a resolution of 2 cm⁻¹.[4]
-
Sample Application: Place a small drop of the cinnamyl butyrate liquid sample directly onto the ATR crystal, ensuring the crystal surface is fully covered.
-
Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (48 scans, 2 cm⁻¹ resolution).
-
Data Analysis: Process the resulting spectrum using appropriate software (e.g., Bruker OPUS®). The absorbance bands can be used to identify characteristic functional groups.
-
Cleaning: Clean the ATR crystal thoroughly with isopropanol (B130326) and a lint-free wipe after the measurement.
Safety and Handling
Cinnamyl butyrate is generally recognized as safe (GRAS) for its use as a flavoring agent by regulatory bodies such as the FDA and JECFA.[1][6] However, as with any chemical, appropriate safety precautions should be taken.
-
Handling: Use in a well-ventilated area. Wear protective gloves and eye protection to prevent skin and eye irritation.[7][8]
-
Storage: Store in a cool, dry place away from direct sunlight and heat sources.[7] It is classified as a combustible liquid.[2]
-
Toxicity: While it has low acute toxicity, some sources indicate it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[1] In case of exposure, follow standard first-aid measures.[8]
Applications
The primary applications of cinnamyl butyrate are in the food and fragrance industries.
-
Flavoring Agent: It is used to impart fruity and floral notes in confectionery, beverages, and baked goods.[7]
-
Fragrance Ingredient: Its warm, floral, and balsamic aroma makes it a component in perfumes, colognes, lotions, and other personal care products.[7]
-
Other Uses: It can also be found in scented candles and air fresheners.[7]
Conclusion
Cinnamyl butyrate is a well-characterized ester with established properties and applications. This guide has provided a consolidated resource of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers and professionals in their understanding and utilization of this versatile compound.
References
- 1. Cinnamyl butyrate | C13H16O2 | CID 5355254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-Cinnamyl butyrate = 96 , FCC, FG 78761-39-4 [sigmaaldrich.com]
- 3. cinnamyl butyrate, 103-61-7 [thegoodscentscompany.com]
- 4. sciepub.com [sciepub.com]
- 5. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. femaflavor.org [femaflavor.org]
- 7. Cinnamyl Butyrate | 103-61-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. sds.metasci.ca [sds.metasci.ca]
